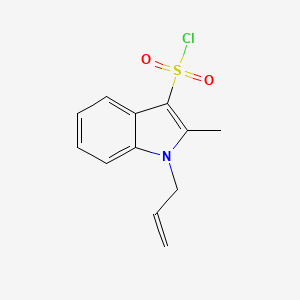
Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate is an organophosphorus compound with the molecular formula C7H10Cl3F2O4P . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves several steps. One common method includes the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler organophosphorus compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate can be compared with other organophosphorus compounds such as:
Diethyl Phosphate: Lacks halogen atoms and has different reactivity and applications.
Trichlorofluorophosphate: Contains similar halogen atoms but differs in the arrangement and number of substituents.
Fluorophosphonates: Known for their biological activity and use in medicinal chemistry. The uniqueness of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
2024-52-4 |
|---|---|
Molekularformel |
C7H10Cl3F2O4P |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate |
InChI |
InChI=1S/C7H10Cl3F2O4P/c1-3-14-17(13,15-4-2)16-5(6(8)11)7(9,10)12/h3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
CGLZJPKGIUUKDV-AATRIKPKSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)O/C(=C(/F)\Cl)/C(F)(Cl)Cl |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C(F)Cl)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)



![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)





